Beta-Amyloid (8-17) is a peptide fragment derived from the larger beta-amyloid protein, which is implicated in the pathogenesis of Alzheimer’s disease. This specific fragment consists of amino acids 8 to 17 of the beta-amyloid peptide, which is produced through the cleavage of the amyloid precursor protein. The accumulation and aggregation of beta-amyloid peptides in the brain are associated with neurodegenerative processes, making this compound a significant focus of research in Alzheimer's disease.
Beta-amyloid is generated from the amyloid precursor protein through sequential enzymatic cleavages by beta-site amyloid precursor protein cleaving enzyme 1 and gamma-secretase. The production of beta-amyloid peptides, including Beta-Amyloid (8-17), occurs primarily in neurons and is regulated by various cellular mechanisms that influence its synthesis and degradation.
Beta-Amyloid (8-17) falls under the classification of neuropeptides and amyloid peptides. It is categorized as a fragment of the beta-amyloid peptide, which can vary in length, commonly referred to as Aβ peptides. These fragments are classified based on their amino acid sequence and length, with Beta-Amyloid (8-17) being a specific segment crucial for understanding amyloid aggregation.
The synthesis of Beta-Amyloid (8-17) typically employs solid-phase peptide synthesis techniques, notably using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of protected amino acids to a solid support resin.
Beta-Amyloid (8-17) has a specific sequence that contributes to its structural properties, particularly its ability to form beta-sheet structures that are critical for aggregation. The sequence typically includes hydrophobic amino acids that facilitate intermolecular interactions.
The molecular formula for Beta-Amyloid (8-17) can be represented as C₁₀H₁₃N₃O₁₃S, with a molecular weight of approximately 1,200 Daltons. Its structure includes several polar and non-polar regions, influencing its solubility and aggregation behavior.
Beta-Amyloid (8-17) participates in various chemical reactions that lead to its aggregation into fibrillary structures. Under physiological conditions, it can undergo conformational changes that promote self-association.
The mechanism by which Beta-Amyloid (8-17) exerts its effects involves its interaction with neuronal membranes and other proteins. It binds to specific receptors on neurons, leading to alterations in calcium homeostasis and triggering neurotoxic pathways.
Research indicates that oligomers formed from Beta-Amyloid fragments can disrupt synaptic function and induce apoptosis in neuronal cells. These processes are mediated by signaling cascades that involve oxidative stress and inflammation .
Beta-Amyloid (8-17) is typically a white to off-white powder at room temperature. It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
Relevant data indicates that modifications at critical positions within the peptide sequence can alter its propensity to aggregate .
Beta-Amyloid (8-17) serves multiple purposes in scientific research:
The amyloidogenic potential of Aβ(8-17) is primarily governed by its central hydrophobic domain (LVFFA), particularly residues 17-21 (KLVFF). This segment adopts a stable β-strand conformation essential for initiating and stabilizing cross-β sheet structures characteristic of amyloid fibrils [1] [3]. Solid-state NMR (ssNMR) and cryo-electron microscopy (cryo-EM) studies reveal that residues V18, F19, F20, and A21 form a tightly packed steric zipper interface, facilitating the parallel, in-register stacking of peptide strands via hydrogen bonding and hydrophobic interactions [8]. The phenylalanine side chains (F19, F20) engage in crucial π-π stacking, contributing significant stability to the fibrillar architecture. The charged residues H13 and K16 (H14 and K16 in full-length Aβ numbering, corresponding to H2 and K4 in Aβ(8-17)) flanking this core, while not directly involved in the β-sheet hydrogen bonding network, modulate solubility and electrostatic interactions influencing initial aggregation propensity [2] [8]. The glutamate (E22 in full Aβ, E5 in Aβ(8-17)) at the C-terminus can form stabilizing salt bridges under certain conditions [8]. Mutagenesis studies confirm that substitutions within the LVFF motif (e.g., F19A or F20A) drastically reduce fibrillization kinetics and overall amyloid load, underscoring this sequence's critical role [3] [8].
Table 1: Key Structural Features of Aβ(8-17) Influencing Amyloidogenicity
Residue (Position in Aβ(8-17)) | Role in Amyloid Structure | Structural Parameter | Impact of Mutation |
---|---|---|---|
L17 (L1) | Hydrophobic Packing | Sidechain Solvent Accessibility | Disrupts Nucleation Core Packing |
V18 (V2) | β-Strand Formation | High β-sheet Propensity | Reduces Fibril Stability |
F19 (F3) | π-π Stacking Core | Aromatic Ring Geometry | Abolishes Fibril Formation |
F20 (F4) | π-π Stacking Core | Aromatic Ring Geometry | Abolishes Fibril Formation |
A21 (A5) | Steric Zipper Interface | Van der Waals Contacts | Decreases Fibril Yield |
E22 (E6 - Full Aβ) | Potential Salt Bridge | Charge & Solvent Exposure | Alters Fibril Polymorphism |
Aβ(8-17) plays a decisive role in the nucleation phase of Aβ oligomerization. Kinetic analyses indicate that this fragment forms stable dimeric and tetrameric assemblies much more rapidly than the full-length Aβ peptide, acting as a template or seed for further oligomer growth [1] [4]. Specifically, the hydrophobic KLVFF sequence drives the formation of paranuclei – small, structured oligomers (e.g., tetramers) that serve as critical intermediates en route to larger oligomers and protofibrils [1] [8]. Time-resolved ssNMR and fluorescence spectroscopy studies monitoring the aggregation of full-length Aβ in the presence of synthetic Aβ(8-17) reveal significantly accelerated oligomer formation. This acceleration occurs because Aβ(8-17) peptides readily self-associate, providing a stable hydrophobic scaffold that recruits and incorporates monomeric full-length Aβ peptides, particularly via their homologous core domains [4] [5]. Notably, Aβ(8-17) stabilizes low-molecular-weight oligomers (e.g., dodecamers) that exhibit significant neurotoxicity in neuronal cell culture models, correlating with impaired long-term potentiation (LTP) [5] [8]. Furthermore, Aβ(8-17) influences the structural polymorphism of oligomers. Depending on environmental conditions (pH, ionic strength, presence of lipids), it can promote the formation of distinct oligomeric species, such as annular pore-like structures or amorphous aggregates, with differing cytotoxic potentials [5] [9].
Table 2: Kinetic Role of Aβ(8-17) in Oligomer Assembly Stages
Oligomerization Stage | Aβ(8-17) Role | Experimental Evidence | Time Scale (Approx.) |
---|---|---|---|
Primary Nucleation | Forms initial dimer/trimer paranuclei | ssNMR PITHIRDs-CT distance measurements (~6-8 Å at V18, F19) [4] | Seconds - Minutes |
Secondary Nucleation | Catalyzes surface-mediated nucleation on fibrils | Seeding assays showing accelerated full-length Aβ aggregation [4] | Minutes - Hours |
Oligomer Growth (e.g., Tetramer → Dodecamer) | Serves as structural core template | Size-exclusion chromatography & non-denaturing PAGE of Aβ mixtures [5] | Hours |
Oligomer Stabilization | Protects toxic oligomeric conformations | Thioflavin-T lag phase reduction; Increased oligomer resistance to dissociation [1] [8] | Hours - Days |
The interaction of Aβ(8-17) with neuronal membranes profoundly influences its conformation and contributes to neurotoxicity mechanisms. In aqueous solution, Aβ(8-17) exhibits conformational flexibility, sampling random coil and nascent β-strand structures. However, upon encountering lipid bilayers—particularly those rich in gangliosides (e.g., GM1) or anionic phospholipids (e.g., phosphatidylserine)—it undergoes a significant structural transition towards a stable, extended β-sheet or β-hairpin conformation [4] [9]. Synaptic plasma membrane (SPM) models demonstrate that residues K16, V18, F19, and F20 (K4, V2, F3, F4 in Aβ(8-17)) insert into the hydrophobic core of the bilayer, with an average insertion depth of ~5-8 Å, as determined by site-specific ssNMR using rotational-echo double-resonance (REDOR) between peptide 13C labels and lipid 31P headgroups [4]. This insertion is facilitated by the hydrophobic side chains and modulated by the charged residues H13 and K16 (H2, K4 in Aβ(8-17)), which interact with lipid headgroups. These interactions disrupt membrane fluidity and lateral lipid diffusion, promoting lipid ordering and domain formation [4] [9]. Crucially, membrane binding nucleates unique Aβ(8-17) oligomers directly within the lipid environment. These membrane-associated oligomers exhibit distinct structural features compared to those formed in solution, notably a more compact and stable interface involving residues 18-21 (VFFA). This membrane-induced structural polymorphism is significant because these oligomers can induce ion channel-like pores or cause generalized membrane thinning and permeabilization, leading to Ca²⁺ influx and mitochondrial dysfunction [4] [9]. Furthermore, the membrane surface acts as a catalytic platform, lowering the energy barrier for the conversion of Aβ(8-17) monomers into β-sheet-rich oligomeric assemblies [4] [8].
Table 3: Membrane-Induced Conformational Changes in Aβ(8-17)
Membrane Interaction Parameter | Impact on Aβ(8-17) | Consequence for Membrane | Detection Method |
---|---|---|---|
Insertion Depth (Lipid Tail Region) | ~5-8 Å for V18, F19, F20 | Increased lipid tail order & reduced fluidity | ssNMR REDOR (13C-31P distances) [4] |
Headgroup Interaction | H13, K16 bind anionic lipids (PS, GM1) | Altered headgroup mobility & clustering | FTIR Spectroscopy; Molecular Dynamics Simulations |
Peptide Secondary Structure Shift | Random coil → Stable β-sheet | Membrane thinning & curvature stress | Circular Dichroism (CD); ATR-FTIR |
Oligomerization Site | Nucleation at membrane interface | Pore formation or non-specific leakage | ssNMR PITHIRDs-CT; Electrophysiology [4] [9] |
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